3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane
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Overview
Description
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane is a chemical compound with the molecular formula C₉H₁₇IO₂ and a molecular weight of 284.13 g/mol . This compound is characterized by the presence of an iodine atom, an oxolane ring, and a 3-methylbutan-2-yl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane typically involves the iodination of a precursor compound containing an oxolane ring and a 3-methylbutan-2-yl group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl groups .
Scientific Research Applications
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane involves its interaction with specific molecular targets. The iodine atom and oxolane ring play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxane: Similar structure but lacks the oxolane ring.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an isoxazole ring instead of an oxolane ring.
Uniqueness
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane is unique due to the presence of both an iodine atom and an oxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H17IO2 |
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Molecular Weight |
284.13 g/mol |
IUPAC Name |
3-iodo-4-(3-methylbutan-2-yloxy)oxolane |
InChI |
InChI=1S/C9H17IO2/c1-6(2)7(3)12-9-5-11-4-8(9)10/h6-9H,4-5H2,1-3H3 |
InChI Key |
NAJWXNGEXKIHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1COCC1I |
Origin of Product |
United States |
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